molecular formula C25H20N4O4 B2660869 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1207056-09-4

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

カタログ番号 B2660869
CAS番号: 1207056-09-4
分子量: 440.459
InChIキー: SLZZRAKDJDGBIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

詳細な合成法

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 3,4-dimethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 2-(3-methylphenyl)phthalazin-1(2H)-one, which is synthesized from 3-methylbenzaldehyde and phthalic anhydride. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.

Starting Materials
3,4-dimethoxybenzohydrazide, ethyl chloroformate, 3-methylbenzaldehyde, phthalic anhydride, N,N'-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), triethylamine (TEA), dichloromethane (DCM), dimethylformamide (DMF), diethyl ether, sodium bicarbonate (NaHCO3), sodium chloride (NaCl), water (H2O)

Reaction
Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid:, Step 1: Dissolve 3,4-dimethoxybenzohydrazide (1.0 equiv) in dichloromethane (DCM) and add triethylamine (TEA) (1.1 equiv) and ethyl chloroformate (1.1 equiv) dropwise while stirring at room temperature., Step 2: After the addition is complete, stir the reaction mixture for 2 hours at room temperature., Step 3: Add water (H2O) and extract the product with DCM., Step 4: Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent to obtain the crude product., Step 5: Purify the product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid as a white solid., Synthesis of 2-(3-methylphenyl)phthalazin-1(2H)-one:, Step 1: Dissolve phthalic anhydride (1.0 equiv) and 3-methylbenzaldehyde (1.1 equiv) in dimethylformamide (DMF) and add N,N'-diisopropylcarbodiimide (DIC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) while stirring at room temperature., Step 2: After the addition is complete, stir the reaction mixture for 24 hours at room temperature., Step 3: Add water (H2O) and extract the product with DCM., Step 4: Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent to obtain the crude product., Step 5: Purify the product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain 2-(3-methylphenyl)phthalazin-1(2H)-one as a white solid., Coupling of the two intermediates:, Step 1: Dissolve 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 equiv) and 2-(3-methylphenyl)phthalazin-1(2H)-one (1.1 equiv) in DMF., Step 2: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) while stirring at room temperature., Step 3: After the addition is complete, stir the reaction mixture for 24 hours at room temperature., Step 4: Add water (H2O) and extract the product with DCM., Step 5: Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent to obtain the crude product., Step 6: Purify the product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain the final product as a white solid.

特性

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-7-6-8-17(13-15)29-25(30)19-10-5-4-9-18(19)22(27-29)24-26-23(28-33-24)16-11-12-20(31-2)21(14-16)32-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZZRAKDJDGBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。